molecular formula C5H9N3O B1472237 1-(2-aminoethyl)-1H-pyrazol-5-ol CAS No. 1507136-50-6

1-(2-aminoethyl)-1H-pyrazol-5-ol

Cat. No.: B1472237
CAS No.: 1507136-50-6
M. Wt: 127.14 g/mol
InChI Key: NROYCYGKDVGJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-(2-aminoethyl)-1H-pyrazol-5-ol serves as a precursor in the synthesis of various pyrazole derivatives, which have been explored for their potential as inhibitors and in the development of novel compounds with potential pharmacological activities. For example, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives has been investigated for their potential as COX-2 inhibitors, highlighting the compound's utility in synthesizing compounds with selective inhibitory activity against COX-2 over COX-1 enzyme, which is significant for developing anti-inflammatory agents with reduced side effects (Patel et al., 2004).

Antipsychotic Potential

Another area of application involves the exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their potential as novel antipsychotic agents. Such compounds, derived from this compound analogues, have shown antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors, a characteristic that differentiates them from clinically available antipsychotic drugs. This suggests their potential in providing new treatment options for psychiatric conditions with fewer side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Green Chemistry Applications

The compound's derivatives have also been utilized in green chemistry, demonstrating the compound's versatility beyond pharmacological applications. For instance, the synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines under solvent-free conditions represents an environmentally friendly approach, leveraging this compound derivatives for the synthesis of heterocyclic compounds. Such methodologies align with the principles of green chemistry, offering efficient, less toxic, and eco-friendly synthetic routes (Al-Matar et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it is a hazardous substance. It can cause severe skin burns and eye damage .

Properties

IUPAC Name

2-(2-aminoethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYCYGKDVGJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN(C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.